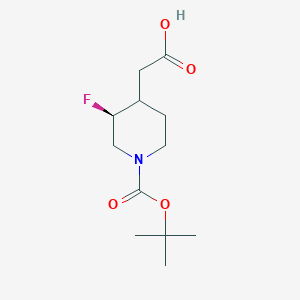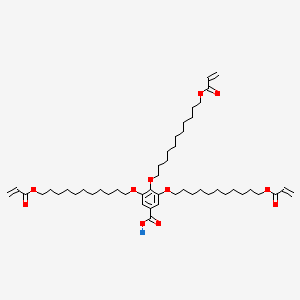
Sodium 3,4,5-tris((11-(acryloyloxy)undecyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3,4,5-tris((11-(acryloyloxy)undecyl)oxy)benzoate is a polymerized lyotropic liquid crystal monomer. This compound is known for its unique self-assembly properties and its ability to form various liquid crystalline phases. It is synthesized from 3,4,5-trihydroxybenzoic acid and has applications in various fields including materials science and nanotechnology .
Preparation Methods
The synthesis of sodium 3,4,5-tris((11-(acryloyloxy)undecyl)oxy)benzoate involves several steps:
Esterification: 3,4,5-trihydroxybenzoic acid is esterified to form the corresponding ester.
Etherification: The ester is then subjected to etherification to introduce the undecyl chains.
Acylation: The etherified product undergoes acylation to introduce the acryloyloxy groups.
Neutralization: Finally, the product is neutralized with sodium hydroxide to form the sodium salt.
Chemical Reactions Analysis
Sodium 3,4,5-tris((11-(acryloyloxy)undecyl)oxy)benzoate undergoes various chemical reactions:
Polymerization: The compound can undergo UV-induced polymerization, forming cross-linked networks.
Self-Assembly: In solution, the compound can self-assemble into different liquid crystalline phases depending on the concentration and solvent conditions.
Scientific Research Applications
This compound has several scientific research applications:
Materials Science: It is used in the development of ordered nanoporous materials and nanostructures.
Nanotechnology: Its self-assembly properties make it useful for creating nanostructured materials with specific properties.
Polymer Chemistry: It is used in the study of polymerization processes and the development of new polymeric materials.
Mechanism of Action
The mechanism of action of sodium 3,4,5-tris((11-(acryloyloxy)undecyl)oxy)benzoate involves its ability to self-assemble into various liquid crystalline phases. This self-assembly is driven by the amphiphilic nature of the molecule, with the hydrophobic undecyl chains and the hydrophilic sodium benzoate groups interacting with each other and the solvent .
Comparison with Similar Compounds
Similar compounds include:
Ethyl 3,4,5-tris((11-hydroxyundecyl)oxy)benzoate: This compound has similar self-assembly properties but lacks the acryloyloxy groups, making it less suitable for polymerization.
Sodium 3,4,5-tris(diethylamino)1,2-diphosphacyclopentadienide: This compound has different chemical properties and applications, particularly in the field of organophosphorus chemistry.
Sodium 3,4,5-tris((11-(acryloyloxy)undecyl)oxy)benzoate is unique due to its combination of self-assembly properties and polymerization capabilities, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C49H77NaO11 |
|---|---|
Molecular Weight |
865.1 g/mol |
IUPAC Name |
sodium;3,4,5-tris(11-prop-2-enoyloxyundecoxy)benzoate |
InChI |
InChI=1S/C49H78O11.Na/c1-4-45(50)57-36-30-24-18-12-7-10-16-22-28-34-55-43-40-42(49(53)54)41-44(56-35-29-23-17-11-8-13-19-25-31-37-58-46(51)5-2)48(43)60-39-33-27-21-15-9-14-20-26-32-38-59-47(52)6-3;/h4-6,40-41H,1-3,7-39H2,(H,53,54);/q;+1/p-1 |
InChI Key |
SGUBDHYGENZUKU-UHFFFAOYSA-M |
Canonical SMILES |
C=CC(=O)OCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCOC(=O)C=C)OCCCCCCCCCCCOC(=O)C=C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







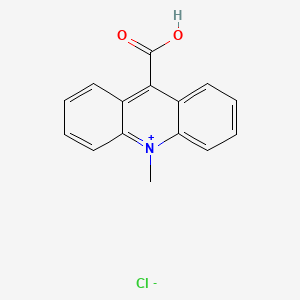
![4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)

![6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B12937290.png)
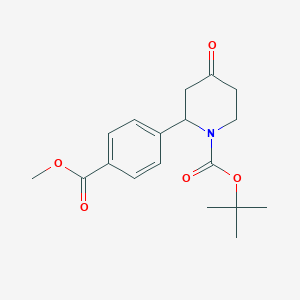
![Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12937295.png)
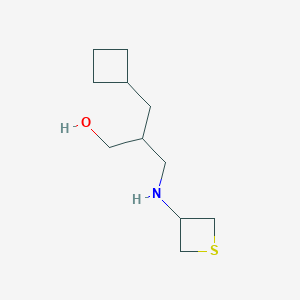
![8-Fuoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12937300.png)
